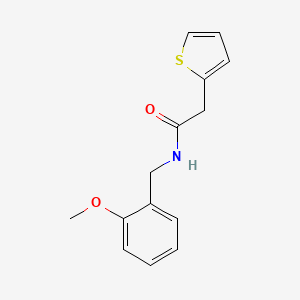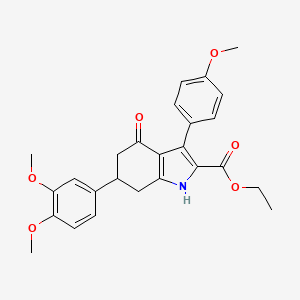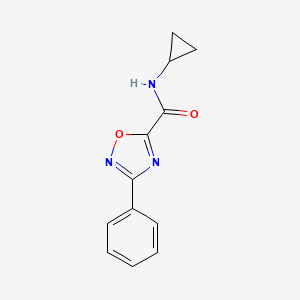![molecular formula C15H13FN4O B5504706 2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)
2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, targeting specific functional groups and structural frameworks. For instance, compounds with similar structural motifs have been synthesized through reactions involving fluorophenols and triazoles, indicating potential pathways for the synthesis of the target compound. One example includes the treatment of triazole derivatives with sodium methoxide to yield compounds with specific fluorophenyl and methoxyisopropyl groups (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol" has been determined through crystallography. These studies reveal complex intermolecular interactions, including hydrogen bonding, which play a crucial role in stabilizing the structure. Dihedral angles between the triazole ring and attached benzene rings are significant for understanding the three-dimensional configuration (Daniel Gonzaga et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often focus on their reactivity under various conditions, including oxidative polymerization and interactions with metal complexes, demonstrating the versatility of the fluorophenyl and triazolyl groups in forming stable structures and complexes (I. Kaya, M. Gül, 2004).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of compounds related to "2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol" can be inferred from detailed crystallographic studies. These studies provide insight into the molecular packing, bond lengths, and angles critical for understanding the physical stability and behavior of these compounds under various conditions (Güneş Demirtaş et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under different environmental conditions, and potential for functionalization, are critical aspects of research on such compounds. For example, studies on oligomer-metal complexes provide insights into thermal stability and decomposition, which are essential for assessing the chemical robustness of these materials (I. Kaya, M. Gül, 2004).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One area of research focuses on the synthesis and crystal structure of related compounds, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. This compound was synthesized and analyzed for its orthorhombic structure, showcasing the importance of intermolecular hydrogen bonding in stabilizing the structure (Xu Liang, 2009).
Organic Light-Emitting Diodes (OLEDs)
Research on the application of similar compounds in OLEDs has shown promising results. Iridium emitters with ancillary ligands derived from 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol have been developed to produce green phosphors with high photoluminescence quantum efficiency. These materials demonstrate superior performances in OLED devices, including low efficiency roll-off, which is beneficial for maintaining high efficiency at higher luminance (Yi Jin et al., 2014).
Fluoroionophores for Metal Recognition
A study on fluoroionophores based on diamine-salicylaldehyde derivatives revealed their potential for specific metal recognition, notably for Zn+2 and Cd+2 in various conditions. This research suggests the utility of such compounds in designing sensors for metal ion detection in both organic and semi-aqueous solutions (W. Hong et al., 2012).
Anticancer Agents
Triazolopyrimidines, bearing structural similarities, have been investigated as anticancer agents with a unique mechanism of tubulin inhibition. These compounds show potential in overcoming resistance associated with multidrug resistance transporter proteins and exhibit high potency and efficacy in tumor growth inhibition in various models (N. Zhang et al., 2007).
Fluoro-Functionalized Imines
The synthesis and analysis of fluoro-functionalized imines have been explored for their crystal structures and potential applications in nonlinear optical (NLO) devices. The study highlights the role of intramolecular charge transfer and hyper-conjugation interactions in stabilizing these molecules, which could be crucial for NLO applications (Muhammad Ashfaq et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-6-[phenyl-(1,2,4-triazol-4-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c16-13-8-4-7-12(15(13)21)14(11-5-2-1-3-6-11)19-20-9-17-18-10-20/h1-10,14,19,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGBRZKAGGNDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)F)O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)


![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)

![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)
![4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504674.png)

![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)
